REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(CC#N)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].[CH3:16][CH2:17][OH:18]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:16][C:17]([OH:14])=[O:18])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)CC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction
|
Type
|
CUSTOM
|
Details
|
purified on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |